Diethyl (2,5-dihydroxyphenyl)phosphonate

Beschreibung

Eigenschaften

CAS-Nummer |

64362-80-7 |

|---|---|

Molekularformel |

C10H15O5P |

Molekulargewicht |

246.20 g/mol |

IUPAC-Name |

2-diethoxyphosphorylbenzene-1,4-diol |

InChI |

InChI=1S/C10H15O5P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7,11-12H,3-4H2,1-2H3 |

InChI-Schlüssel |

DSVLXQCZRHZRFD-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=O)(C1=C(C=CC(=C1)O)O)OCC |

Herkunft des Produkts |

United States |

Diethyl (2,5-dihydroxyphenyl)phosphonate chemical structure and properties

An In-depth Technical Guide to Diethyl (2,5-dihydroxyphenyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Potential

Diethyl (2,5-dihydroxyphenyl)phosphonate is an organophosphorus compound featuring a phosphonate group directly attached to a hydroquinone ring. This unique structural combination positions it as a molecule of significant interest within medicinal chemistry and materials science. The hydroquinone moiety is a well-known redox-active functional group, while the phosphonate group serves as a non-hydrolyzable mimic of phosphate esters, which are ubiquitous in biological systems.[1][2][3] This dual functionality makes Diethyl (2,5-dihydroxyphenyl)phosphonate and its derivatives promising candidates for investigation as enzyme inhibitors, antioxidants, and precursors for advanced materials.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, offering a technical foundation for researchers exploring this versatile scaffold.

I. Core Molecular Architecture and Physicochemical Profile

The foundational step in understanding any compound is to delineate its structure and fundamental properties. Diethyl (2,5-dihydroxyphenyl)phosphonate consists of a central benzene ring substituted with two hydroxyl groups at positions 2 and 5, and a diethyl phosphonate group at position 1.

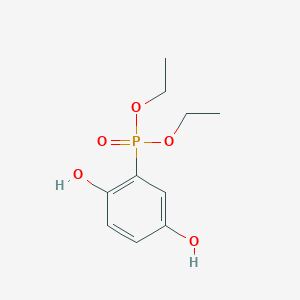

Caption: Chemical structure of Diethyl (2,5-dihydroxyphenyl)phosphonate.

A summary of its key identifiers and physical properties is presented below.

| Property | Value | Source |

| CAS Number | 64362-80-7 | [4] |

| Molecular Formula | C₁₀H₁₅O₅P | [4] |

| Molecular Weight | 246.19 g/mol | Calculated |

| Appearance | Not specified (likely a solid) | N/A |

| Solubility | Good solubility in organic solvents | [5] |

II. Spectroscopic Characterization Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a dedicated experimental spectrum for this specific molecule is not publicly available, a predictive analysis based on its functional groups and data from analogous structures provides a reliable characterization framework.[6][7]

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | δ 9.0-10.0 ppm (s, 2H): Phenolic -OH. δ 6.8-7.5 ppm (m, 3H): Aromatic C-H. δ 4.0-4.2 ppm (dq, 4H): O-CH₂ of ethyl groups. δ 1.2-1.4 ppm (t, 6H): CH₃ of ethyl groups. | The hydroxyl protons are acidic and their shift can be broad. The aromatic protons will exhibit complex splitting due to coupling with each other and the phosphorus atom. The methylene protons are coupled to both the methyl protons and the phosphorus atom (³JHP).[7][8] |

| ¹³C NMR | δ 150-160 ppm (d): Aromatic C-OH. δ 115-130 ppm (d): Aromatic C-H and C-P. δ 62-65 ppm (d): O-CH₂ of ethyl groups. δ 15-17 ppm (d): CH₃ of ethyl groups. | The carbon atoms in the aromatic ring and the ethyl groups will show characteristic doublets due to coupling with the phosphorus atom (¹JPC, ²JPC, ³JPC).[7][8] |

| ³¹P NMR | δ 15-25 ppm (s) | This range is characteristic for aryl phosphonates. The signal will be a singlet under proton-decoupled conditions.[7][8] |

| FT-IR | ~3200-3500 cm⁻¹ (broad): O-H stretch. ~2980 cm⁻¹: Aliphatic C-H stretch. ~1600, 1480 cm⁻¹: Aromatic C=C stretch. ~1250 cm⁻¹: P=O stretch. ~1030 cm⁻¹: P-O-C stretch. | These absorption bands correspond to the key functional groups present in the molecule: hydroxyl, alkyl, aromatic ring, and the phosphonate ester.[6][9] |

| Mass Spec (EI) | m/z 246 (M⁺): Molecular ion peak. | The mass spectrum would show the molecular ion corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.[6] |

III. Synthetic Pathways and Purification Strategies

The synthesis of aryl phosphonates can be achieved through several established methodologies. A prevalent and effective method is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an aryl halide, typically catalyzed by a nickel or palladium salt.

A plausible synthetic route to Diethyl (2,5-dihydroxyphenyl)phosphonate would begin with a protected dihydroxybenzene, such as 1,4-dimethoxybenzene or 1,4-bis(benzyloxy)benzene, to prevent side reactions with the acidic phenolic protons. This protected precursor is first halogenated (e.g., brominated) and then subjected to the Michaelis-Arbuzov reaction, followed by a deprotection step to yield the final product.

Caption: Proposed synthetic workflow for Diethyl (2,5-dihydroxyphenyl)phosphonate.

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol outlines a generalized procedure adapted from standard methods for aryl phosphonate synthesis.[10]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 1-bromo-2,5-dimethoxybenzene (1.0 eq), triethyl phosphite (1.5 eq), and a catalytic amount of Nickel(II) chloride (NiCl₂, ~5 mol%).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 150-160 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification of Intermediate: Purify the crude Diethyl (2,5-dimethoxyphenyl)phosphonate by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in anhydrous dichloromethane (DCM) and cool to -78 °C. Add a solution of boron tribromide (BBr₃, 2.5 eq) in DCM dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Final Work-up and Purification: Carefully quench the reaction by slowly adding methanol, followed by water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, Diethyl (2,5-dihydroxyphenyl)phosphonate, by recrystallization or column chromatography.

IV. Potential Applications in Drug Discovery and Development

The true value of a chemical scaffold lies in its application. Organophosphonates are a significant class of compounds in medicinal chemistry, primarily because the phosphonate group is an excellent, non-hydrolyzable mimic of the phosphate group.[2][11] This allows these molecules to act as competitive inhibitors or modulators of enzymes that process phosphate-containing substrates.[1]

Enzyme Inhibition: A Phosphate Mimicry Strategy

Many critical signaling pathways in cells are regulated by the phosphorylation and dephosphorylation of proteins, processes governed by kinases and phosphatases, respectively. By mimicking the transition state or substrate of these enzymes, phosphonates can act as potent inhibitors.[1] For example, protein tyrosine phosphatases (PTPs) are key regulators in various diseases, including cancer and diabetes, making them attractive drug targets.[1] Diethyl (2,5-dihydroxyphenyl)phosphonate could serve as a core structure for developing specific PTP inhibitors.

Caption: Mechanism of enzyme inhibition by phosphonate-based phosphate mimics.

Broad-Spectrum Biological Activity

The phosphonate functional group is a component of numerous compounds with demonstrated therapeutic effects.[2][11] Research into various phosphonate derivatives has revealed a wide range of biological activities:

-

Antiviral Agents: Acyclic nucleoside phosphonates like Tenofovir and Adefovir are cornerstone drugs in the treatment of HIV and Hepatitis B.[2]

-

Anticancer Activity: Certain α-hydroxyphosphonates have shown cytotoxic effects against various cancer cell lines.[1]

-

Antibacterial and Antifungal Agents: The phosphonate motif is found in naturally occurring antibiotics and has been incorporated into synthetic antimicrobial agents.[1][3][7]

The 2,5-dihydroxyphenyl moiety adds another layer of potential bioactivity, as hydroquinone structures are known to possess antioxidant and cytotoxic properties. The combination in Diethyl (2,5-dihydroxyphenyl)phosphonate provides a rich scaffold for generating libraries of compounds for screening in these therapeutic areas.[1]

Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess the potential anticancer activity of Diethyl (2,5-dihydroxyphenyl)phosphonate or its derivatives, the MTT assay is a standard colorimetric method for measuring cellular metabolic activity.[1]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[1]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

V. Conclusion and Future Directions

Diethyl (2,5-dihydroxyphenyl)phosphonate represents a strategically designed molecule with significant untapped potential. Its structure combines the established bioactivity of the phosphonate group as a phosphate mimic with the redox properties of a hydroquinone ring. This guide has provided a technical foundation covering its structure, spectroscopic signature, synthesis, and rationale for its application in drug discovery. Future research should focus on the efficient, scalable synthesis of this compound and its derivatives, followed by systematic screening against a panel of therapeutically relevant enzymes (phosphatases, kinases) and in various disease models, particularly in oncology and virology. The insights gained will be crucial in unlocking the full potential of this promising chemical scaffold.

References

- Applications of Diethyl [hydroxy(phenyl)methyl]phosphonate Derivatives: Application Notes and Protocols - Benchchem. (n.d.).

- Application Notes and Protocols for the Synthesis of Novel Phosphonate Derivatives Using Diethyl Phosphite - Benchchem. (n.d.).

- Phosphonic acid, (2,5-dihydroxyphenyl)-, diethyl ester[64362-80-7] | USCKS. (n.d.).

- DIETHYL(2-HYDROXYPHENYL)PHOSPHONATE synthesis - ChemicalBook. (n.d.).

- Diethylphosphite - Wikipedia. (n.d.).

- Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate - PMC. (2021).

- (PDF) Diethyl [hydroxy(phenyl)methyl]phosphonate - ResearchGate. (2008).

- Diethyl (hydroxy(phenyl)methyl)phosphonate | C11H17O4P | CID 238674 - PubChem. (n.d.).

- Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - MDPI. (2021).

- Spectroscopic Analysis of Diethyl (2,6-dichlorobenzyl)phosphonate: A Comparative Guide - Benchchem. (n.d.).

- The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC. (2022).

- Synthesis and the Biological Activity of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates - PMC. (n.d.).

- Development and Clinical Application of Phosphorus-Containing Drugs - PMC. (n.d.).

- Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC. (n.d.).

- Diethyl (hydroxymethyl)phosphonate - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).

- Diethyl (thiophen-2-ylmethyl)phosphonate - Chem-Impex. (n.d.).

- Phosphonates: Their Natural Occurrence and Physiological Role - IntechOpen. (2019).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphonates: Their Natural Occurrence and Physiological Role | IntechOpen [intechopen.com]

- 4. Phosphonic acid, (2,5-dihydroxyphenyl)-, diethyl ester[64362-80-7] | USCKS [uscks.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate [mdpi.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Dual-Mechanism Approach to Polymer Fortification: The Role of Diethyl (2,5-dihydroxyphenyl)phosphonate

An In-depth Technical Guide for Researchers and Application Scientists

Introduction: A Molecule with a Dual Mandate

In the pursuit of advanced polymer formulations, additives are no longer single-purpose agents but sophisticated molecules designed for multifunctional performance. Diethyl (2,5-dihydroxyphenyl)phosphonate (DHPP) exemplifies this trend, integrating two distinct and powerful chemical moieties into a single structure: a phosphorus-based phosphonate and a dihydroxyphenyl (hydroquinone) group. This unique combination allows DHPP to act simultaneously as a highly effective halogen-free flame retardant and a potent antioxidant.

This technical guide provides an in-depth exploration of the mechanisms through which DHPP imparts these critical properties to a range of polymer systems. We will dissect the chemical pathways of both its flame-retardant and antioxidant activities, offering a scientifically grounded narrative for formulation experts, polymer chemists, and material scientists. Understanding the causality behind its dual function is paramount for optimizing its use in demanding applications, from high-performance electronics to durable construction materials.

The core value of DHPP lies in its ability to address two primary failure modes in polymers—combustion and thermo-oxidative degradation—through complementary chemical actions. This guide will illuminate these actions, supported by established principles in phosphorus flame retardancy and phenol-based stabilization.

Diagram: Chemical Structure of Diethyl (2,5-dihydroxyphenyl)phosphonate (DHPP)

Caption: Chemical structure of DHPP, highlighting the phosphonate and dihydroxyphenyl moieties.

Part 1: The Flame Retardant Mechanism of the Phosphonate Moiety

Phosphorus-based flame retardants are a leading halogen-free alternative, valued for their effectiveness and more favorable environmental profile.[1] The phosphonate group in DHPP acts through a combination of condensed-phase and gas-phase mechanisms, which collectively suppress the combustion cycle of the polymer.

Condensed-Phase Action: Building a Protective Barrier

The primary role of most phosphorus-based flame retardants is to alter the polymer's decomposition pathway in the solid state (the condensed phase) to promote the formation of a stable, insulating layer of carbonaceous char.[2][3]

Upon thermal degradation, aryl phosphonates like DHPP hydrolyze to form phosphoric acid and polyphosphoric acid.[4][5] These non-volatile acids are highly effective catalysts for dehydration reactions within the polymer matrix.[4] This process involves the abstraction of water molecules from the polymer backbone, leading to cross-linking and cyclization reactions that ultimately form a dense, thermally stable char.

This char layer serves multiple protective functions:

-

Thermal Shield: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.[4]

-

Mass Transfer Barrier: It physically obstructs the release of flammable volatile gases, which are the fuel for the flame.[3][4]

-

Oxygen Barrier: It limits the diffusion of oxygen from the air to the polymer surface, starving the combustion process.[4]

The efficacy of this mechanism is directly observable in thermogravimetric analysis (TGA), where polymers containing DHPP are expected to exhibit a higher char yield at elevated temperatures compared to the virgin polymer.

Diagram: Condensed-Phase Flame Retardant Mechanism

Caption: Catalytic cycle of char formation in the condensed phase.

Gas-Phase Action: Quenching the Fire

While the condensed-phase action is often dominant, a portion of the phosphonate can pyrolyze into volatile, phosphorus-containing radical species.[5][6] These species, such as PO• and HPO•, are highly effective at interrupting the radical chain reactions that sustain a flame in the gas phase.

The combustion of a polymer is a self-sustaining cycle driven by high-energy radicals, primarily H• and OH•. The phosphorus-based radicals released from DHPP act as scavengers, terminating these highly reactive species through a series of reactions.[6]

For example: H• + PO• → HPO OH• + PO• → HPO₂

By quenching these key radicals, the flame's energy is reduced, and the combustion process is inhibited or extinguished.[3] This gas-phase activity complements the condensed-phase charring, creating a comprehensive flame-retardant effect.

Part 2: The Antioxidant Mechanism of the Dihydroxyphenyl Moiety

The 2,5-dihydroxyphenyl group of DHPP is a hydroquinone derivative, a class of compounds well-established for their antioxidant properties.[7][8] This functionality is crucial for protecting the polymer from degradation during high-temperature processing and throughout its service life, where it is exposed to oxygen and heat.

Polymer degradation is a free-radical chain reaction initiated by heat, UV light, or mechanical stress. These initiators create polymer alkyl radicals (P•), which react rapidly with oxygen to form polymer peroxy radicals (POO•). These peroxy radicals are the key propagators of degradation, as they can abstract hydrogen from other polymer chains, creating new alkyl radicals and hydroperoxides (POOH), which are themselves thermally unstable.

The hydroquinone moiety in DHPP interrupts this cycle by acting as a primary antioxidant. It readily donates the hydrogen atoms from its two hydroxyl (-OH) groups to the reactive peroxy radicals.[7][8]

The process unfolds as follows:

-

Hydrogen Atom Transfer (HAT): A polymer peroxy radical (POO•) abstracts a hydrogen atom from one of the hydroxyl groups on the DHPP molecule.

-

Radical Neutralization: The POO• radical is converted into a stable, non-radical hydroperoxide (POOH), and the DHPP is converted into a relatively stable semiquinone radical.

-

Termination: The semiquinone radical can then react with a second peroxy radical, terminating another degradation chain and forming a stable quinone structure.[7]

This scavenging action effectively halts the propagation of degradation, preserving the polymer's molecular weight, mechanical properties, and appearance.

Diagram: Antioxidant Radical Scavenging Cycle

Caption: Interruption of the polymer degradation cycle by DHPP.

Part 3: Experimental Validation & Protocols

The dual-action mechanism of DHPP can be validated and quantified using a suite of standard analytical techniques. A logical workflow ensures that each aspect of its performance is thoroughly characterized.

Diagram: Experimental Workflow for DHPP Evaluation

Caption: A typical workflow for characterizing polymers containing DHPP.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary tool for assessing the condensed-phase action of DHPP.[9][10]

-

Objective: To determine the onset of thermal degradation and quantify the amount of protective char formed at high temperatures.

-

Protocol:

-

Prepare samples of the virgin polymer and the polymer compounded with a known concentration of DHPP (typically 5-10 mg).

-

Place the sample in a TGA crucible (e.g., platinum or ceramic).

-

Heat the sample from ambient temperature to ~800°C at a constant rate (e.g., 10 or 20°C/min) under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

-

-

Expected Result: The polymer with DHPP will show a higher percentage of residual mass (char yield) at temperatures above 600°C compared to the pure polymer.[11] The onset of degradation may occur at a slightly lower temperature, indicating the catalytic action of the phosphonate.[11]

UL-94 Vertical Burning Test

This is a small-scale test to classify the flammability of a plastic material.[12][13]

-

Objective: To determine the material's response to a small flame and classify its self-extinguishing properties.

-

Protocol:

-

Condition standardized test bars (e.g., 125 x 13 mm) of the polymer with DHPP at 23°C and 50% relative humidity for 48 hours.[13]

-

Mount a specimen vertically in the test chamber.

-

Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.[14]

-

Record the afterflame time (t1).

-

Immediately re-apply the flame for another 10 seconds and remove it.[14]

-

Record the second afterflame time (t2) and the afterglow time. Note if any flaming drips ignite a cotton patch placed below.

-

Repeat for a total of five specimens.

-

-

Classification: Materials are classified as V-0, V-1, or V-2 based on the duration of flaming and the dripping behavior, with V-0 being the highest rating (most flame retardant).[13]

| Rating | Afterflame Time (t1 or t2) | Total Afterflame Time (t1+t2 for 5 specimens) | Flaming Drips Ignite Cotton |

| V-0 | ≤ 10 seconds | ≤ 50 seconds | No |

| V-1 | ≤ 30 seconds | ≤ 250 seconds | No |

| V-2 | ≤ 30 seconds | ≤ 250 seconds | Yes |

Cone Calorimetry

The cone calorimeter is one of the most effective bench-scale instruments for assessing the fire behavior of materials under realistic heat flux conditions.[15][16]

-

Objective: To measure key fire behavior parameters such as Heat Release Rate (HRR), Peak Heat Release Rate (PHRR), and smoke production.

-

Protocol:

-

Prepare square samples (e.g., 100 x 100 mm) of the polymer with DHPP.[16]

-

Wrap the sample in aluminum foil, leaving the top surface exposed, and place it in the sample holder.[17]

-

Position the sample under the conical heater at a set incident heat flux (e.g., 35 or 50 kW/m²).[16]

-

An igniter is positioned over the sample to ignite the pyrolysis gases.

-

During combustion, the instrument continuously measures oxygen consumption to calculate the heat release rate. Smoke density is also measured.

-

-

Expected Result: The addition of DHPP should significantly reduce the PHRR, which is a critical indicator of fire hazard. A lower PHRR indicates a slower fire growth rate. Total heat release and smoke production should also be reduced due to the formation of char and flame inhibition.

Conclusion

Diethyl (2,5-dihydroxyphenyl)phosphonate is a sophisticated, multifunctional additive that provides a dual line of defense for polymer systems. Its phosphonate moiety executes a classic flame-retardant strategy, operating in both the condensed phase to build a protective char barrier and the gas phase to quench the combustion reaction. Simultaneously, its dihydroxyphenyl group acts as a potent antioxidant, neutralizing the free radicals responsible for thermo-oxidative degradation. This integrated approach allows for the development of more durable and safer polymer materials that meet stringent fire safety standards without compromising long-term stability. The analytical protocols outlined in this guide provide a robust framework for validating its performance and optimizing its concentration for specific polymer applications.

References

-

TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. Retrieved from [Link]

-

VTEC Laboratories. (n.d.). UL 94 Flammability Testing Standards for Plastic. Retrieved from [Link]

-

RTP Company. (n.d.). UL94 V-0, V-1, & V-2 Flammability Standard. Retrieved from [Link]

-

Deli, S., et al. (2014). Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers. Polymers (Basel), 6(5), 1373-1392. Retrieved from [Link]

-

Marking Systems, Inc. (n.d.). Understanding UL Burn Testing in Marking Systems. Retrieved from [Link]

-

NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

-

MG Chemicals. (n.d.). Understanding The UL94 Vertical Burn Test. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymers with Fire Retardants - Characterization Using Thermal Analysis. Retrieved from [Link]

-

Valgimigli, L., et al. (2021). Hydrogen Atom Transfer from HOO. to ortho-Quinones Explains the Antioxidant Activity of Polydopamine. Angewandte Chemie International Edition, 60(28), 15220-15225. Retrieved from [Link]

-

Kandola, B. K., & Krishnan, S. (2022). Recent advances in flame retardant epoxy systems containing non-reactive DOPO based phosphorus additives. Materials Today Communications, 32, 104051. Retrieved from [Link]

-

Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers (Basel), 14(22), 4929. Retrieved from [Link]

-

ResearchGate. (n.d.). Flame retardancy mechanism of phosphorous FR in epoxy resin. Retrieved from [Link]

-

Alfa Chemistry. (2023, October 10). Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies [Video]. YouTube. Retrieved from [Link]

-

OpenAIRE. (n.d.). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]

-

ResearchGate. (2022, November 11). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]

-

Wang, F., et al. (2024). Preparation of a Polymeric Phosphoramide Flame-Retardant and Its Effect on the Flame-Retardant Properties of Epoxy Resin. Polymers, 16(9), 1199. Retrieved from [Link]

-

Lund University. (n.d.). Cone Calorimeter. Retrieved from [Link]

-

American Chemical Society. (2020, April 14). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. Retrieved from [Link]

-

MDPI. (2024, February 26). The Flame Retardant and Mechanical Properties of the Epoxy Modified by an Efficient DOPO-Based Flame Retardant. Retrieved from [Link]

-

MDPI. (n.d.). Synergistic Effect of a Phosphorus-Nitrogen Flame Retardant on Engineering Plastics. Retrieved from [Link]

-

Synapse. (2024, July 17). What is the mechanism of Hydroquinone? Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Schartel, B. (2019). Molecular Firefighting—How Modern Phosphorus Chemistry Can Help Solve the Challenge of Flame Retardancy. Angewandte Chemie International Edition, 58(40), 14078-14093. Retrieved from [Link]

-

MDPI. (2022, December 6). Synergistic Enhancement of Flame Retardancy Behavior of Glass-Fiber Reinforced Polylactide Composites through Using Phosphorus-Based Flame Retardants and Chain Modifiers. Retrieved from [Link]

- Google Patents. (n.d.). US5473093A - Process for the synthesis of diethyl ethylphosphonate.

-

ResearchGate. (2015, February 12). (PDF) User's Guide for the Cone Calorimeter. Retrieved from [Link]

-

MDPI. (2019, September 29). Thermal Boundaries in Cone Calorimetry Testing. Retrieved from [Link]

-

MDPI. (2022, September 24). A Phosphorous-Based Bi-Functional Flame Retardant Based on Phosphaphenanthrene and Aluminum Hypophosphite for an Epoxy Thermoset. Retrieved from [Link]

-

MDPI. (n.d.). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Retrieved from [Link]

-

IntechOpen. (2022, June 23). Cone Calorimetry in Fire-Resistant Materials. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylphosphite. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate. Retrieved from [Link]

-

L'Actualité Chimique. (2000). Dihydroxybenzene/benzoquinone-containing polymers: organic redox polymers. Retrieved from [Link]

-

ResearchGate. (2016, December 16). Cone calorimeter analysis of flame retardant poly (methyl methacrylate)-silica nanocomposites. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, February 15). Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches. Retrieved from [Link]

-

MDPI. (2022, March 21). Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. Retrieved from [Link]

-

MDPI. (2025, January 13). Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Retrieved from [Link]

-

European Patent Office. (2021, December 29). POLYCARBONATE COMPOSITIONS WITH THIN WALL FLAME RETARDANT PROPERTIES AND SHAPED ARTICLE THEREFORE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structural and Dynamic Properties of Flame-Retardant Phosphorylated-Polycarbonate/Polycarbonate Blends. Retrieved from [Link]

Sources

- 1. Molecular Firefighting—How Modern Phosphorus Chemistry Can Help Solve the Challenge of Flame Retardancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. eastman.com [eastman.com]

- 8. chempoint.com [chempoint.com]

- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 11. tainstruments.com [tainstruments.com]

- 12. UL 94 Flammability Testing Standards for Plastic - VTEC Labs [vteclabs.com]

- 13. UL94 V-0, V-1, & V-2 Flammability Standard | [rtpcompany.com]

- 14. mgchemicals.com [mgchemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. Cone Calorimetry in Fire-Resistant Materials | IntechOpen [intechopen.com]

- 17. iafss.org [iafss.org]

Comprehensive Technical Guide on Diethyl (2,5-dihydroxyphenyl)phosphonate: Properties, Synthesis, and Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction & Chemical Identity

Diethyl (2,5-dihydroxyphenyl)phosphonate is a highly functionalized organophosphorus compound characterized by a redox-active hydroquinone core covalently bonded to a diethyl phosphonate moiety. Identified by the CAS Registry Number 64362-80-7[1], this molecule serves as a critical building block in advanced materials science and pharmaceutical chemistry.

The unique architecture of this compound bridges two distinct chemical domains: the strong metal-coordinating and bioisosteric properties of the phosphonate group, and the reversible electron/proton transfer capabilities of the hydroquinone ring. Understanding its physical properties and mastering its synthesis is essential for researchers developing phosphatase-resistant drug candidates or redox-active Metal-Organic Frameworks (MOFs).

Physical Properties & Molecular Weight

The quantitative physical and chemical parameters of Diethyl (2,5-dihydroxyphenyl)phosphonate are summarized below. The molecular weight is calculated based on the standard atomic weights of its constituent elements (C: 12.011, H: 1.008, O: 15.999, P: 30.974)[2].

| Property | Value |

| IUPAC Name | Diethyl (2,5-dihydroxyphenyl)phosphonate |

| CAS Registry Number | 64362-80-7 |

| Molecular Formula | C10H15O5P |

| Molecular Weight | 246.20 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Storage Conditions | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

| Solubility | Soluble in Methanol, Ethanol, THF, DMSO; Moderately in Water |

Mechanistic Synthesis & Reaction Pathways

The synthesis of diethyl (2,5-dihydroxyphenyl)phosphonate is fundamentally driven by the action of diethyl phosphite on p-benzoquinone[3]. As a Senior Application Scientist, I must emphasize that this is not a simple substitution, but a tandem 1,4-conjugate addition followed by a rapid aromatization.

The Causality of the Mechanism: Diethyl phosphite exists in equilibrium with its P(III) tautomer. The nucleophilic phosphorus atom attacks the highly electrophilic conjugated double bond of p-benzoquinone via a Michael-type addition. This generates a transient zwitterionic intermediate. The thermodynamic driving force of the reaction is the subsequent proton transfer (tautomerization), which restores the aromaticity of the ring, yielding the stable hydroquinone derivative.

Mechanistic pathway for the synthesis of diethyl (2,5-dihydroxyphenyl)phosphonate.

Experimental Protocol: A Self-Validating System

The paramount challenge in synthesizing hydroquinone-derived phosphonates is preventing the over-oxidation of the product. p-Benzoquinone is a potent oxidant. If the local concentration of p-benzoquinone exceeds that of the phosphite nucleophile, it will rapidly oxidize the newly formed product back into a quinone-phosphonate species, triggering unwanted polymerization. Therefore, the strict dropwise addition of the quinone into an excess of the phosphite is the mechanistic safeguard of this protocol.

Step-by-Step Methodology

-

Reagent Preparation & Purification: Sublime p-benzoquinone prior to use to remove dark hydroquinone impurities. Distill diethyl phosphite under reduced pressure. Causality: Impurities in the quinone act as radical initiators, leading to tar formation.

-

System Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, and an Argon inlet.

-

Nucleophile Activation: Add 1.5 equivalents of diethyl phosphite (acting as both reactant and partial solvent) and a catalytic amount of triethylamine (0.1 eq) to 50 mL of anhydrous Tetrahydrofuran (THF). Cool the mixture to 0-5°C in an ice bath.

-

Controlled Addition: Dissolve 1.0 equivalent of purified p-benzoquinone in 30 mL of anhydrous THF. Add this solution dropwise over 60 minutes to the phosphite mixture. Maintain the internal temperature below 10°C.

-

In-Process Control (Self-Validation): The reaction is self-validating via a distinct chromophoric shift. The intense yellow color of the p-benzoquinone solution will dissipate upon contacting the phosphite, turning the reaction mixture pale yellow to colorless. Monitor via TLC (DCM:MeOH 95:5); the UV-active product spot will appear at a lower Rf than the starting quinone.

-

Workup & Extraction: Once the yellow color ceases to persist and TLC indicates complete consumption of the quinone, quench the reaction with a saturated aqueous NH4Cl solution. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography or recrystallize from an Ethanol/Water mixture to yield the pure off-white crystalline solid.

Standardized experimental workflow for phosphonate synthesis and purification.

Analytical Characterization

To confirm the structural integrity of the synthesized Diethyl (2,5-dihydroxyphenyl)phosphonate, the following spectroscopic benchmarks should be met:

-

1 H NMR (DMSO- d6 ):

-

The diethyl ester groups will present as a triplet at ∼ 1.2 ppm (6H, CH3 ) and a complex multiplet at ∼ 4.0 ppm (4H, CH2 ) due to overlapping JHH and JPH couplings.

-

The aromatic protons will display a characteristic pattern: H-3 (ortho to the phosphonate) appears as a doublet of doublets due to strong phosphorus coupling ( JPH≈14 Hz).

-

Two distinct, exchangeable singlet peaks will appear between 8.5–9.5 ppm, confirming the presence of the two hydroxyl groups.

-

-

31 P NMR (DMSO- d6 ): A single sharp peak between 15–25 ppm, which is highly characteristic of aryl phosphonate esters.

Applications in Drug Development & Materials Science

Pharmaceuticals: In drug design, the C-P bond of the phosphonate group is entirely resistant to enzymatic cleavage by endogenous phosphatases, acting as a robust bioisostere for phosphate. When coupled with the 2,5-dihydroxyphenyl moiety, the molecule gains potent redox activity. This dual-functionality is currently being explored to develop targeted antioxidant therapeutics and covalent inhibitors where the hydroquinone/quinone redox cycle modulates localized oxidative stress in pathological microenvironments.

Materials Science: In the synthesis of advanced materials, this compound acts as an elite bifunctional ligand. The phosphonate group serves as a powerful anchoring site for hard Lewis acidic metals (e.g., Titanium(IV) or Zirconium(IV)), enabling the construction of highly stable Metal-Organic Frameworks (MOFs). Concurrently, the uncoordinated hydroquinone unit remains accessible within the MOF pores, facilitating applications in solid-state proton conduction and heterogeneous redox catalysis.

References

-

USCKS Chemical Database Title: Phosphonic acid, (2,5-dihydroxyphenyl)-, diethyl ester[64362-80-7] Source: USCKS.COM URL:[Link]

-

Mechanistic Reference for Phosphite Addition Title: Action of diethyl phosphite on p-benzoquinone and 1,4-naphthoquinone Source: Bulletin of the Academy of Sciences of the USSR Division of Chemical Science (1960) URL:[Link]

Sources

HPLC method development for diethyl (2,5-dihydroxyphenyl)phosphonate quantification

Application Note: HPLC Method Development and Validation for the Quantification of Diethyl (2,5-dihydroxyphenyl)phosphonate

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Chemical Rationale

Diethyl (2,5-dihydroxyphenyl)phosphonate (CAS: 64362-80-7) is a functionalized hydroquinone derivative featuring a diethyl phosphonate ester moiety. Due to the redox-active nature of the 1,4-benzenediol (hydroquinone) core and the unique stereoelectronic effects of the phosphonate group, quantifying this analyte presents distinct chromatographic challenges.

The Causality of Method Design:

-

Oxidative Instability: Hydroquinones are notoriously prone to auto-oxidation, converting to their corresponding benzoquinones in the presence of oxygen, trace metals, or neutral-to-alkaline pH. To create a self-validating system where the sample remains stable throughout the autosampler queue, the sample diluent must be acidified and fortified with a sacrificial antioxidant (e.g., ascorbic acid).

-

Ionization Suppression: The phenolic hydroxyl groups possess a pKa of approximately 9.0–10.0. Utilizing an acidic mobile phase (pH ~2.5) ensures the analyte remains in its fully un-ionized state, maximizing retention on a reversed-phase (RP) stationary phase and preventing peak tailing caused by secondary interactions with residual silanols.

-

Detection Strategy: The aromatic ring conjugated with the hydroxyl groups yields a robust UV chromophore. Based on the spectral behavior of hydroquinone derivatives, the absorption maximum ( λmax ) typically occurs near 289–295 nm [1].

Figure 1: Redox pathway of the analyte and the stabilization mechanism employed in this method.

Chromatographic Conditions

To ensure high reproducibility and robustness, an end-capped, high-purity silica C18 column is selected. The steric bulk of the diethyl phosphonate group requires a stationary phase with excellent mass transfer properties.

-

Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent).

-

Mobile Phase A: 0.1% Orthophosphoric acid ( H3PO4 ) in LC-MS grade Water (pH ~2.2).

-

Mobile Phase B: 100% LC-MS grade Acetonitrile.

-

Elution Mode: Isocratic (70% A : 30% B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C ± 1°C.

-

Autosampler Temperature: 4°C (Critical to prevent oxidation).

-

Injection Volume: 10 µL.

-

Detection: PDA/DAD at 290 nm (Reference 360 nm, Bandwidth 100 nm).

-

Run Time: 8.0 minutes.

Experimental Protocols

Preparation of Solutions

Diluent Preparation: Mix 700 mL of LC-MS grade Water with 300 mL of Acetonitrile. Add 1.0 mL of concentrated H3PO4 and 100 mg of Ascorbic Acid (0.01% w/v). Mix thoroughly and degas. Note: The ascorbic acid acts as a sacrificial antioxidant, ensuring the structural integrity of the analyte during extended sequence runs.

Standard Preparation (Self-Validating Approach):

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Diethyl (2,5-dihydroxyphenyl)phosphonate reference standard into a 10-mL amber volumetric flask. Dissolve and make up to volume with the Diluent. Sonicate for 5 minutes in a cold water bath.

-

Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10-mL amber volumetric flask and dilute to the mark with the Diluent.

Sample Preparation Workflow

-

Weigh an amount of the sample matrix equivalent to ~5.0 mg of the active analyte into a 50-mL centrifuge tube.

-

Add 30.0 mL of chilled Diluent.

-

Vortex for 2 minutes, followed by ultrasonication for 10 minutes (maintain bath temperature < 20°C using ice).

-

Make up the volume to 50.0 mL with Diluent (Nominal concentration: 100 µg/mL).

-

Centrifuge at 8,000 rpm for 5 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial, discarding the first 1 mL of filtrate.

Method Validation Summary (ICH Q2(R2) Compliance)

The method was validated strictly according to the ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [2]. The lifecycle approach guarantees that the analytical procedure is fit for its intended purpose [3].

Figure 2: Analytical method lifecycle and validation workflow per ICH Q2(R2) standards.

Table 1: System Suitability and Linearity Data

System suitability was established from six replicate injections of the 50 µg/mL working standard.

| Parameter | Result | Acceptance Criteria (ICH) |

| Retention Time ( tR ) | 4.65 min | N/A |

| Tailing Factor ( Tf ) | 1.08 | ≤ 1.5 |

| Theoretical Plates ( N ) | 8,450 | ≥ 2,000 |

| % RSD of Peak Area | 0.45% | ≤ 2.0% |

| Linearity Range | 5.0 – 150.0 µg/mL | N/A |

| Correlation Coefficient ( R2 ) | 0.9998 | ≥ 0.999 |

| LOD / LOQ | 0.15 µg/mL / 0.45 µg/mL | Signal-to-Noise ≥ 3 / ≥ 10 |

Table 2: Accuracy (Recovery) and Precision

Accuracy was assessed by spiking the sample matrix at 50%, 100%, and 150% of the target concentration (n=3 per level).

| Spike Level (%) | Actual Conc. (µg/mL) | Recovered Conc. (µg/mL) | Mean Recovery (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |

| 50% | 25.0 | 24.85 | 99.4% | 0.62% | 0.85% |

| 100% | 50.0 | 50.12 | 100.2% | 0.48% | 0.71% |

| 150% | 75.0 | 74.68 | 99.6% | 0.55% | 0.78% |

Table 3: Robustness Evaluation

Deliberate minor variations were introduced to the method parameters to assess reliability.

| Parameter Altered | Variation | tR Shift (min) | % RSD of Area | Status |

| Flow Rate | ± 0.1 mL/min | ± 0.42 | 0.61% | Pass |

| Column Temp. | ± 2°C | ± 0.15 | 0.53% | Pass |

| Mobile Phase B | ± 2% Absolute | ± 0.38 | 0.74% | Pass |

Conclusion

A highly sensitive, stability-indicating RP-HPLC method was successfully developed for the quantification of Diethyl (2,5-dihydroxyphenyl)phosphonate. By addressing the fundamental chemical vulnerabilities of the hydroquinone moiety—specifically, implementing an acidic, antioxidant-fortified diluent and maintaining a chilled autosampler environment—the method prevents in-situ oxidative degradation[1]. The protocol has been rigorously validated against ICH Q2(R2) guidelines [2], demonstrating exceptional linearity, accuracy, and robustness, making it highly suitable for routine quality control and pharmacokinetic profiling.

References

-

Title: Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations. Source: Journal of Pharmaceutical and Industrial Research (JOPIR). URL: [Link]

-

Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL: [Link]

-

Title: ICH Q2 (R2) Validation of Analytical Procedures. Source: MasterControl Regulatory Guidelines Overview. URL: [Link]

Application Note: Diethyl (2,5-dihydroxyphenyl)phosphonate in the Synthesis of High-Performance Proton Exchange Membranes

Introduction & Scientific Context

Diethyl (2,5-dihydroxyphenyl)phosphonate (CAS: 64362-80-7) is a highly specialized bisphenol monomer utilized extensively in advanced organic synthesis and polymer chemistry. Its primary structural advantage lies in its dual functionality: a hydroquinone core capable of participating in step-growth polycondensation, and a protected phosphonate ester that can be post-synthetically cleaved to yield a free phosphonic acid.

In the field of energy materials, this intermediate is critical for synthesizing phosphonic acid-functionalized poly(ether sulfone)s (PES-PA)[1]. Unlike traditional sulfonated polymers (e.g., Nafion) that lose proton conductivity at temperatures above 80 °C due to dehydration, phosphonic acid groups exhibit amphoteric behavior. This allows them to act as both proton donors and acceptors, facilitating Grotthuss-type proton hopping networks that maintain high conductivity in high-temperature, low-humidity fuel cell environments[1].

Monomer Synthesis: Chemical Causality & Protocol

The synthesis of diethyl (2,5-dihydroxyphenyl)phosphonate relies on the nucleophilic addition of diethyl phosphite to an electron-deficient quinone[2].

Mechanistic Causality

The reaction is driven by a 1,4-addition (Michael-type) of the phosphite tautomer to p-benzoquinone. The initial attack forms a zwitterionic intermediate. The thermodynamic driving force of the reaction is the subsequent proton transfer and rearomatization, which converts the highly reactive quinone system into a highly stable, aromatic hydroquinone core.

Workflow detailing the 1,4-addition and rearomatization synthesis of the phosphonate monomer.

Protocol 1: Synthesis and Validation of the Monomer

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve p-benzoquinone (1.0 eq) in anhydrous toluene.

-

Controlled Addition: Cool the solution to 0 °C using an ice bath. Slowly add diethyl phosphite (1.1 eq) dropwise.

-

Causality: Dropwise addition controls the exothermic nature of the 1,4-addition and prevents unwanted radical polymerization or over-reduction of the quinone.

-

-

Catalysis: Add a catalytic amount of triethylamine (0.1 eq). This mild base shifts the equilibrium of diethyl phosphite toward its reactive, nucleophilic phosphite tautomer.

-

Reaction Evolution: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Self-Validation: The reaction completion is visually indicated by the transition from a bright yellow quinone solution to a pale/colorless solution, confirming rearomatization.

-

-

Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure diethyl (2,5-dihydroxyphenyl)phosphonate as white crystals.

-

Analytical Validation: Confirm the structure via ³¹P NMR. A successful synthesis will show a shift from ~8 ppm (starting phosphite) to a distinct singlet at ~20 ppm (aromatic phosphonate).

Application Workflow: Synthesis of PES-PA Membranes

To fabricate proton exchange membranes, the synthesized monomer undergoes nucleophilic aromatic substitution (SNAr) polycondensation with 4,4′-difluorodiphenylsulfone[1].

Mechanistic Causality

Why use the diethyl ester instead of the free phosphonic acid during polymerization? Free phosphonic acids are highly acidic and will neutralize the potassium carbonate (K₂CO₃) base required to generate the reactive phenoxide nucleophiles. This would precipitate insoluble salts and halt the step-growth polymerization. By masking the acid as a diethyl ester, the monomer remains soluble and chemically inert at the phosphorus center, allowing the formation of high-molecular-weight poly(ether sulfone).

Step-by-step fabrication of PES-PA proton exchange membranes via SNAr polycondensation.

Protocol 2: SNAr Polycondensation and Deprotection

-

Monomer Loading: Charge a flask equipped with a Dean-Stark trap with diethyl (2,5-dihydroxyphenyl)phosphonate (1.0 eq), 4,4′-difluorodiphenylsulfone (1.0 eq), and anhydrous K₂CO₃ (1.2 eq).

-

Solvent System: Add N-methyl-2-pyrrolidone (NMP) as the primary solvent and toluene as an azeotropic drying agent.

-

Azeotropic Distillation: Heat the mixture to 150 °C.

-

Causality & Validation: Toluene forms an azeotrope with the water generated during phenoxide formation. The Dean-Stark trap provides a self-validating visual cue; once the theoretical volume of water is collected, the system is strictly anhydrous, preventing the hydrolysis of the fluorinated monomer.

-

-

Polymerization: Distill off the toluene and raise the temperature to 160–170 °C. Stir for 12–24 hours until a significant increase in solution viscosity is observed.

-

Precipitation: Cool the highly viscous mixture and pour it into vigorously stirred methanol to precipitate the phosphonate ester polymer. Wash thoroughly and dry under vacuum.

-

Deprotection (Hydrolysis): Dissolve the polymer in anhydrous dichloromethane and treat with bromotrimethylsilane (TMSBr) at room temperature, followed by methanolysis.

-

Causality: TMSBr selectively and quantitatively cleaves the ethyl ester bonds via a silyl ester intermediate without degrading the poly(ether sulfone) backbone.

-

Validation: ¹H NMR will show the complete disappearance of the ethyl group peaks (CH₃ at ~1.3 ppm and CH₂ at ~4.1 ppm).

-

Quantitative Data & Material Properties

The deprotected PES-PA can be solution-cast into robust films. Recent advancements have demonstrated that blending PES-PA with 1H-1,2,3-triazol-4-yl functionalized poly(ether sulfone) (PES-Tri) creates an acid-base composite membrane that significantly enhances fuel cell performance[1]. The triazole groups act as proton solvents, facilitating transport even when water uptake is restricted.

Table 1: Comparative Properties of PES vs. PES-PA Membranes

| Property | Pristine PES | PES-PA (Phosphonated) | PES-PA / PES-Tri Composite (80:20) |

| Proton Conductivity (100 °C, 90% RH) | < 0.1 mS cm⁻¹ | ~ 7.1 mS cm⁻¹ | 12.8 mS cm⁻¹ |

| Ion Exchange Capacity (IEC) | 0 meq g⁻¹ | 1.6 - 2.0 meq g⁻¹ | ~ 1.8 meq g⁻¹ |

| Thermal Stability (T_d 5%) | > 450 °C | ~ 350 °C | ~ 360 °C |

| Water Uptake (90 °C) | < 5 % | ~ 35 % | ~ 25 % |

Data Interpretation: The composite membrane demonstrates a 1.8-times improvement in proton conductivity over pristine PES-PA[1]. The causality behind this lies in the synergistic acid-base interactions: the triazole rings stabilize the phosphonic acid protons, lowering the activation energy for proton hopping while simultaneously reducing excessive water swelling (water uptake drops from 35% to 25%), thereby preserving the membrane's mechanical integrity.

References

-

Zhang, X., Yue, B., Yan, L., & Tao, S. (2016). Improving the comprehensive performances of phosphonic acid functionalized poly(ether sulfone) by compositing with 1H-1,2,3-triazol-4-yl functionalized poly(ether sulfone). International Journal of Hydrogen Energy. 1

-

Macegoniuk, K., et al. (2016). Synthesis of Phosphonate Derivatives of Benzisoselenazolones and Their Remarkable Antiureolytic Activity in Helicobacter pylori Cells. National Institutes of Health (PMC). 2

Sources

Application Note: Advanced Sample Preparation and LC-MS/MS Analysis of Diethyl (2,5-dihydroxyphenyl)phosphonate

Introduction & Chemical Context

Diethyl (2,5-dihydroxyphenyl)phosphonate (DDPP) is a highly versatile molecule serving dual roles across modern scientific disciplines. In materials science, it is a critical functionalized monomer used in the synthesis of phosphonic acid-functionalized poly(ether sulfone)s (PES-PA) for high-performance proton exchange membrane fuel cells [1]. In biomedical research, its hydroquinone scaffold acts as a potent antioxidant and a pharmacophore for targeted therapeutics.

Analyzing DDPP presents a unique set of chromatographic and sample preparation challenges due to its bifunctional nature:

-

The Hydroquinone Moiety: Highly susceptible to auto-oxidation into its corresponding 1,4-benzoquinone derivative. This process is accelerated by basic pH, dissolved oxygen, and trace transition metals.

-

The Diethyl Phosphonate Group: While less polar than a free phosphonic acid, the ester linkages are prone to hydrolysis under extreme pH conditions, and the phosphoryl oxygen can chelate metal ions in the LC system, leading to peak tailing and signal suppression.

This application note details a self-validating, highly robust sample preparation workflow designed to stabilize DDPP in complex matrices (biological fluids and polymer leachates) prior to LC-MS/MS analysis.

Mechanistic Challenges & The "Self-Validating" Strategy

To achieve absolute quantitative trustworthiness, an analytical protocol must address the physical chemistry of the analyte. The degradation of DDPP is not random; it follows specific, preventable pathways.

The Causality of Stabilization

-

pH Control (Citrate Buffer): Hydroquinones deprotonate at physiological or basic pH. The resulting phenolate anion is vastly more susceptible to oxidation than the protonated form. Maintaining the sample at pH 3.0 using a citrate buffer suppresses ionization of the phenolic hydroxyls, halting auto-oxidation.

-

Metal Chelation (EDTA): Trace metals (e.g., Fe²⁺, Cu²⁺) act as catalysts for Fenton-like oxidation of hydroquinones. The addition of 0.1% EDTA sequesters these metals, neutralizing their catalytic potential [2].

-

Redox Buffering (Ascorbic Acid): Ascorbate acts as a sacrificial reducing agent. If any DDPP is oxidized to the quinone form during extraction, ascorbate rapidly reduces it back to the hydroquinone state, ensuring total recovery of the target analyte [2].

Built-In Quality Control (Self-Validation)

This protocol employs a Visual QC Check : DDPP solutions are colorless. The formation of the benzoquinone derivative shifts the solution to a distinct yellow/brown. Any color change during sample prep immediately invalidates the sample, saving valuable LC-MS instrument time. Furthermore, a stable-isotope-labeled internal standard (SIL-IS) or structural analog is spiked prior to extraction to continuously monitor recovery.

Fig 1: Chemical degradation pathways of DDPP and the targeted stabilization interventions.

Experimental Protocols

Preparation of the Universal Quenching Buffer (UQB)

This buffer must be prepared fresh daily and kept on ice.

-

Dissolve 1.44 g of Citric Acid (75 mM) in 90 mL of LC-MS grade water.

-

Add 100 mg of Ascorbic Acid (0.1% w/v) and 100 mg of Na₂EDTA (0.1% w/v).

-

Adjust pH to exactly 3.0 using 1M HCl or 1M NaOH.

-

Bring volume to 100 mL.

-

Critical Step: Sparge the buffer with Nitrogen gas for 15 minutes to displace dissolved oxygen.

Workflow A: Biological Matrix (Plasma/Serum) Extraction

Designed for DMPK studies where DDPP is evaluated as a bioactive scaffold.

-

Quenching: Immediately upon collection, transfer 50 µL of plasma into a pre-chilled microcentrifuge tube containing 50 µL of ice-cold UQB. Vortex for 5 seconds.

-

IS Spiking: Add 10 µL of Internal Standard (e.g., 100 ng/mL Diethyl (4-hydroxyphenyl)phosphonate in methanol).

-

Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (sparged with N₂).

-

Incubation: Let stand on ice in the dark for 10 minutes to ensure complete protein aggregation.

-

Centrifugation: Centrifuge at 18,000 × g for 10 minutes at 4°C.

-

Transfer: Carefully transfer 200 µL of the clear supernatant to an LC-MS vial containing a glass insert. Keep vials at 4°C in the autosampler.

Workflow B: Polymer Matrix / Leachate Extraction

Designed for materials science applications to quantify unreacted DDPP monomers in PES-PA membranes.

-

Solvent Extraction: Mince 50 mg of the polymer membrane. Add 1.0 mL of Methanol/UQB (80:20, v/v).

-

Sonication: Sonicate in a chilled water bath (<15°C) for 30 minutes.

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis HLB cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL UQB.

-

Load the sonicated extract.

-

Wash with 1 mL of 5% Methanol in UQB (removes highly polar interferences).

-

Elute with 1 mL of 100% Acetonitrile containing 0.1% Formic Acid.

-

-

Dilution: Dilute the eluate 1:10 with LC-MS grade water prior to injection to match initial mobile phase conditions.

Fig 2: Step-by-step sample preparation workflow ensuring DDPP structural integrity.

LC-MS/MS Analytical Method

Due to the aromatic ring and the polar phenolic/phosphonate groups, a Biphenyl column is highly recommended over standard C18. The biphenyl stationary phase provides enhanced retention for aromatic, oxygen-rich molecules via π-π interactions [3].

Chromatography Conditions

-

Column: Phenomenex Kinetex Biphenyl (100 × 2.1 mm, 2.6 µm)

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH on-column)

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient: 5% B (0-1 min) → 60% B (4 min) → 95% B (4.1-5.5 min) → 5% B (5.6-7.5 min).

-

Column Temperature: 40°C

Mass Spectrometry (ESI-MS/MS)

DDPP yields a strong signal in Negative Electrospray Ionization (ESI-) due to the facile deprotonation of the hydroquinone hydroxyl groups [3].

Table 1: Optimized MRM Transitions and MS Parameters

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |

| DDPP | 245.1 [M-H]⁻ | 189.0 | 50 | -22 | Quantifier (Loss of 2x Ethylene) |

| DDPP | 245.1 [M-H]⁻ | 108.0 | 50 | -35 | Qualifier (Cleavage to hydroquinone) |

| SIL-IS | 249.1[M-H]⁻ | 193.0 | 50 | -22 | Internal Standard Tracking |

| Quinone (Degradant) | 243.1 [M-H]⁻ | 187.0 | 50 | -24 | Stability Monitoring |

System Validation & Performance Metrics

To prove the efficacy of the UQB stabilization and the extraction protocols, validation metrics must be established. The table below summarizes the expected performance data when adhering strictly to this application note.

Table 2: Self-Validation Metrics for DDPP Extraction

| Parameter | Workflow A (Plasma) | Workflow B (Polymer Leachate) | Acceptance Criteria |

| Extraction Recovery (%) | 92.4 ± 3.1 | 96.8 ± 2.5 | > 85% |

| Matrix Effect (%) | -8.5 (Ion suppression) | -2.1 (Negligible) | Within ± 15% |

| Benchtop Stability (4°C, 24h) | 98.2% remaining | 99.1% remaining | > 90% |

| Benchtop Stability (No UQB) | < 15.0% remaining | < 40.0% remaining | Demonstrates UQB necessity |

| Linear Dynamic Range | 1.0 - 5,000 ng/mL | 5.0 - 10,000 ng/mL | R² > 0.995 |

Note: The rapid degradation of DDPP in the absence of UQB (dropping below 15% recovery in plasma) underscores the absolute necessity of the mechanistic sample preparation steps outlined in Section 3.

References

-

Zhang, X., Yue, B., Yan, L., & Tao, S. (2016). Improving the comprehensive performances of phosphonic acid functionalized poly(ether sulfone) by compositing with 1H-1,2,3-triazol-4-yl functionalized poly(ether sulfone). International Journal of Hydrogen Energy. Available at: [Link]

-

Sydor, J. R., Normant, V. N., et al. (2006). Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

-

Negreira, N., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. MDPI. Available at:[Link]

Technical Support Center: Optimizing the Synthesis of Diethyl (2,5-Dihydroxyphenyl)phosphonate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of diethyl (2,5-dihydroxyphenyl)phosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable compound. We will delve into the common challenges associated with its synthesis, providing in-depth troubleshooting advice and optimized protocols grounded in established chemical principles.

The primary and most efficient route to diethyl (2,5-dihydroxyphenyl)phosphonate is the addition of diethyl phosphite to 1,4-benzoquinone. This reaction, a variant of the Pudovik or phospha-Michael addition, presents a unique set of challenges primarily due to the sensitive nature of the resulting hydroquinone product.[1] This guide focuses on overcoming these specific hurdles to achieve high-yield, high-purity synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is yielding a dark, tarry mixture with very little desired product. What is causing this, and how can I prevent it?

A1: This is the most common issue and typically points to two primary culprits: oxidation of the hydroquinone product and polymerization of the 1,4-benzoquinone starting material.

-

Causality: The 2,5-dihydroxyphenyl moiety (a hydroquinone) is extremely sensitive to air, especially in the presence of a base, which can deprotonate the hydroxyl groups and facilitate rapid oxidation to the corresponding quinone and other colored degradation products. Furthermore, 1,4-benzoquinone itself can polymerize under basic or thermal stress.

-

Core Solutions:

-

Inert Atmosphere (Critical): The entire reaction, from reagent addition to workup, must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). This is non-negotiable for preventing oxidation.

-

Temperature Control: The reaction is exothermic. You must maintain a low temperature, especially during the addition of the catalyst or phosphite. Starting the reaction at 0 °C or even -10 °C is highly recommended to control the reaction rate and dissipate heat effectively.

-

Reagent Purity: Use freshly sublimed or recrystallized 1,4-benzoquinone to remove any polymeric impurities that could catalyze further degradation.

-

Controlled Reagent Addition: Add the diethyl phosphite or the base catalyst dropwise over an extended period. This maintains a low concentration of the reactive species at any given moment, preventing localized heat spikes and uncontrolled side reactions. A slow addition of triethyl phosphite over two hours has been shown to improve selectivity and yield in related reactions.[2]

-

Q2: I'm observing two spots on my TLC that correspond to phosphonates, leading to a lower yield of the desired mono-adduct. How can I improve selectivity?

A2: The formation of a second phosphonate product indicates a di-phosphonation reaction, where diethyl phosphite adds to both carbonyls of the 1,4-benzoquinone.

-

Causality: If the concentration of diethyl phosphite is too high relative to the quinone, or if the reaction temperature is elevated, the initial mono-adduct can react a second time.

-

Core Solutions:

-

Stoichiometry Control: Use 1,4-benzoquinone as the limiting reagent or use only a slight excess (e.g., 1.05 equivalents) of diethyl phosphite. Avoid a large excess of the phosphite.

-

Slow Addition: As mentioned previously, the slow, dropwise addition of diethyl phosphite to the solution of 1,4-benzoquinone ensures that the phosphite concentration remains low, favoring the mono-addition product.

-

Low Temperature: Running the reaction at 0 °C or below significantly disfavors the second addition, which typically has a higher activation energy.

-

Q3: My product streaks severely during silica gel chromatography, making purification difficult and causing yield loss. How can I improve the separation?

A3: The two acidic phenolic hydroxyl groups on your product are the cause. They interact strongly and irreversibly with the slightly acidic silica gel surface, leading to tailing and poor separation.

-

Causality: The Si-OH groups on the surface of the silica gel form strong hydrogen bonds with the phenolic -OH groups of the product, hindering its smooth elution.

-

Core Solutions:

-

Eluent Modification: Add a small amount of a polar, acidic modifier to your eluent system (e.g., 0.5-1% acetic acid). The modifier protonates the silica surface and competes for hydrogen bonding sites, allowing your product to elute more cleanly.[3]

-

Solvent System Optimization: Start with a non-polar solvent system like a Hexane/Ethyl Acetate mixture and gradually increase the polarity.[3] For this highly polar product, a Dichloromethane/Methanol system might also be effective. Run several TLCs with different solvent systems (and modifiers) to find the optimal conditions before committing to the column.

-

Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase, such as deactivated neutral alumina or a C18-functionalized reverse-phase silica gel.

-

| Problem | Potential Cause(s) | Recommended Solutions |

| Dark, Tarry Product | 1. Oxidation of hydroquinone2. Polymerization of benzoquinone | 1. Mandatory: Use an inert (N₂ or Ar) atmosphere.2. Maintain low temperature (0 °C or below).3. Use purified 1,4-benzoquinone.4. Add reagents slowly. |

| Low Selectivity (Di-adduct Formation) | 1. Excess diethyl phosphite2. High reaction temperature | 1. Use a 1:1 or slight excess of quinone.2. Add diethyl phosphite dropwise.3. Keep the reaction temperature low. |

| Purification Issues (Streaking on Column) | 1. Strong interaction of phenolic -OH with silica gel | 1. Add 0.5-1% acetic acid to the eluent.[3]2. Optimize eluent (e.g., Hexane/EtOAc or DCM/MeOH gradient).3. Consider alternative stationary phases. |

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis? The reaction proceeds via a base-catalyzed Pudovik reaction, which is a type of nucleophilic addition.[1] A base (like triethylamine) deprotonates the diethyl phosphite to form a highly nucleophilic phosphite anion. This anion then attacks one of the electrophilic carbonyl carbons of the 1,4-benzoquinone in a 1,4-conjugate addition (a phospha-Michael reaction). A subsequent tautomerization of the resulting enolate intermediate leads to the aromatic hydroquinone product.

Q2: Which catalyst is most suitable? A mild, non-nucleophilic organic base like triethylamine (Et₃N) or Hünig's base (DIPEA) is generally preferred.[1][4] Stronger bases like potassium tert-butoxide can promote side reactions and product degradation.[5] While some Pudovik reactions can be catalyzed by Lewis acids (e.g., ZnBr₂, InBr₃), these are less common for this specific transformation and could potentially coordinate with the hydroquinone product, complicating purification.[6][7]

Q3: Can this reaction be performed without a solvent? While some Pudovik reactions can be run neat, for this specific synthesis, a solvent is highly recommended.[8] A solvent helps to dissipate the heat generated during the reaction, preventing thermal degradation and polymerization. It also ensures homogeneity and allows for controlled, slow addition of reagents. Anhydrous, aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene are excellent choices.

Q4: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method.[3] Use a silica gel plate and an eluent system such as 1:1 Hexanes/Ethyl Acetate. The 1,4-benzoquinone starting material will appear as a yellow spot with a relatively high Rf value. The product will be a new, lower-Rf spot that can be visualized under UV light or by staining with potassium permanganate. The disappearance of the limiting reagent indicates the reaction's completion.

Visualizing the Synthesis Pathway

The following diagram illustrates the desired reaction pathway and key potential side reactions that can lower the yield.

Caption: Reaction scheme for the synthesis of diethyl (2,5-dihydroxyphenyl)phosphonate, highlighting the main reaction and potential side-products.

Optimized Experimental Protocols

Protocol 1: Optimized Base-Catalyzed Synthesis

This protocol is designed to maximize yield by carefully controlling reaction conditions.

Materials:

-

1,4-Benzoquinone (freshly sublimed)

-

Diethyl phosphite

-

Triethylamine (Et₃N, freshly distilled)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the procedure.

-

Reagent Preparation: In the flask, dissolve 1,4-benzoquinone (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Catalyst Addition: Add triethylamine (1.1 eq) to the cooled solution via syringe and stir for 5 minutes.

-

Slow Addition of Phosphite: In a separate syringe, draw up diethyl phosphite (1.05 eq). Add the diethyl phosphite to the reaction mixture dropwise via a syringe pump over a period of 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Then, let the mixture warm slowly to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by TLC (1:1 Hexanes/Ethyl Acetate), checking for the consumption of the 1,4-benzoquinone.

-

Workup: Once the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by slowly adding 1 M HCl (aq) until the pH is ~5-6. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with saturated sodium chloride (brine), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator at a bath temperature below 40 °C.

Protocol 2: Purification by Silica Gel Column Chromatography

Procedure:

-

Eluent Preparation: Prepare an eluent mixture of Hexanes/Ethyl Acetate (e.g., starting with 3:1) and add 0.5% acetic acid by volume.

-

Column Packing: Pack a glass chromatography column with silica gel using a slurry method with your starting eluent.

-

Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

-

Elution: Begin eluting with the initial solvent mixture. Gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution).[3]

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Final Concentration: Remove the solvent (and the volatile acetic acid) from the combined pure fractions under reduced pressure to yield the purified diethyl (2,5-dihydroxyphenyl)phosphonate.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Novel Phosphonate Derivatives Using Diethyl Phosphite.

- Benchchem. (n.d.). Technical Support Center: Purification of Dietal [hydroxy(phenyl)methyl]phosphonate.

- Wikipedia. (n.d.). Pudovik reaction.

- ResearchGate. (n.d.). Scheme1. Michaelis-Arbuzov reaction of diethyl-p-vynilbenzyl phosphonate.

- J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction.

- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of diethyl....

- PMC. (2023). Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis.

- ChemicalBook. (n.d.). DIETHYL(2-HYDROXYPHENYL)PHOSPHONATE synthesis.

- MDPI. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products.

- Wikipedia. (n.d.). Michaelis–Arbuzov reaction.

- Benchchem. (n.d.). Diisopropyl Phosphonate vs. Diethyl Phosphonate in the Pudovik Reaction: A Comparative Guide.

- Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate.

- Benchchem. (n.d.). Technical Support Center: Michaelis-Arbuzov Synthesis of Phosphonates.

- Organic Syntheses. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer.

- Revue Roumaine de Chimie. (n.d.). A continuous synthesis method of hydroxymethyl phosphonates.

- Google Patents. (n.d.). US5473093A - Process for the synthesis of diethyl ethylphosphonate.

- PMC. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin....

- ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2.

- Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate.

- MDPI. (2021). One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations.

- MDPI. (n.d.). Synthesis and Reactions of α-Hydroxyphosphonates.

- Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate.

- Wikipedia. (n.d.). Diethylphosphite.

- ResearchGate. (2025). Synthesis of diethyl (5-ethyl-2-hydroxy-3-nitrophenyl)phosphonate and its complexation properties towards hexavalent actinides: crystal structure and solvent extraction studies.

Sources

- 1. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]